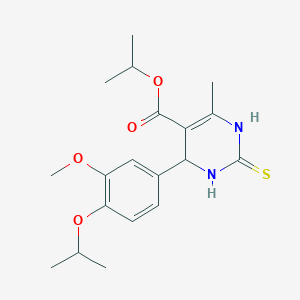![molecular formula C25H28N2O3S B286209 N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide, also known as Compound X, is a novel drug compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative diseases, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of immune cells, and improve tissue damage. In neurodegenerative diseases, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is its versatility, as it has shown potential therapeutic applications in various fields of medicine. Additionally, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is its complex synthesis method, which may limit its accessibility for researchers.
Orientations Futures
There are several future directions for research on N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X, including:
1. Further elucidation of its mechanism of action, particularly in the context of its therapeutic applications.
2. Exploration of its potential applications in other fields of medicine, such as cardiovascular disease and metabolic disorders.
3. Development of more efficient and scalable synthesis methods for N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X.
4. Evaluation of its safety and efficacy in preclinical and clinical studies.
5. Investigation of its potential as a combination therapy with other drugs.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is a novel drug compound that has shown promising potential for therapeutic applications in various fields of medicine. Its complex synthesis method may limit its accessibility for researchers, but its low toxicity and good bioavailability make it a promising candidate for drug development. Further research is needed to fully elucidate its mechanism of action and evaluate its safety and efficacy in preclinical and clinical studies.
Méthodes De Synthèse
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is synthesized through a multi-step process that involves the reaction of 4-isopropylphenylamine with 4-methylbenzyl chloroformate, followed by the addition of phenylsulfonyl chloride and acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In inflammation research, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological disorder research, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to have neuroprotective effects and improve cognitive function, making it a potential treatment for neurodegenerative diseases such as Alzheimer's.
Propriétés
Formule moléculaire |
C25H28N2O3S |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H28N2O3S/c1-19(2)22-13-15-23(16-14-22)26-25(28)18-27(17-21-11-9-20(3)10-12-21)31(29,30)24-7-5-4-6-8-24/h4-16,19H,17-18H2,1-3H3,(H,26,28) |
Clé InChI |
ATZXXOJEJZXTHI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B286126.png)
![2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B286127.png)
![2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B286129.png)
![2,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286131.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286133.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286134.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B286136.png)




![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)
